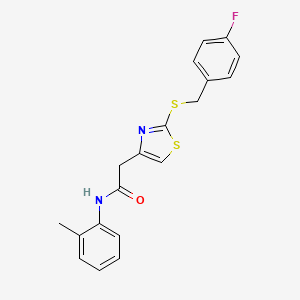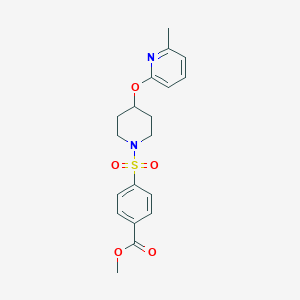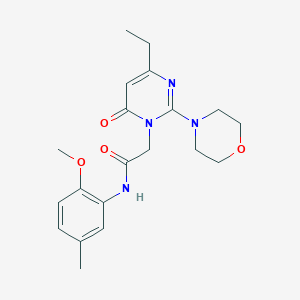
1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest is a complex organic molecule that features a pyrrole ring, which is a five-membered heterocycle with one nitrogen atom, and various substituents that contribute to its unique chemical and physical properties. Pyrroles are crucial in various fields of chemistry and pharmacology due to their diverse biological activities and their role in constructing more complex chemical entities.
Synthesis Analysis
The synthesis of pyrroles, similar to the compound , often involves strategies like the cyclization of conjugated azomethine ylide intermediates. For instance, a method reported by Reisser and Maas (2004) demonstrates the thermal conversion of 1-dialkylamino-1,3-diaryl-3-diphenylphosphanylallenes into a-annulated 3,5-diarylpyrroles, which could be analogous to the synthesis steps required for our target compound (Reisser & Maas, 2004).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the arrangement of atoms within a molecule. Pyrrole derivatives exhibit interesting structural features, including planarity and conjugation, contributing to their chemical reactivity and interaction capabilities. While specific molecular structure analysis for the given compound is not readily available, studies on similar compounds provide insights into the potential arrangement and electronic distribution within the molecule.
Chemical Reactions and Properties
Pyrrole compounds participate in various chemical reactions, including electrophilic substitutions and coupling reactions, due to the nucleophilic nature of the pyrrole nitrogen. The presence of substituents on the pyrrole ring influences its reactivity and the types of chemical transformations it can undergo. For example, the synthesis of azo dyes from pyrrole derivatives as reported by Abdel-megeed et al. (2013) illustrates the chemical versatility of pyrrole-containing compounds (Abdel-megeed, Azaam, & El‐Hiti, 2013).
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol and its structural analogs exhibit significant pharmacological potential. A variety of derivatives, featuring substitutions on the aromatic rings or heterocyclic modifications, have been explored for various therapeutic applications.
- Cardiovascular Effects : Some derivatives demonstrate potent beta-adrenergic blocking activity, potentially offering cardioselective effects and providing a basis for managing cardiovascular disorders (Large & Smith, 1982) (Jindal et al., 2003).
- Anticonvulsant Properties : Several derivatives show promise as anticonvulsant agents, potentially offering new avenues for the treatment of epilepsy and other seizure-related disorders (Obniska et al., 2017).
- Neurological and Behavioral Effects : The compound and its analogs exhibit a range of effects on neurological function and behavior, including actions on serotonin receptors and potential applications in treating disorders like depression and anxiety (Martin et al., 1998).
Metabolic and Physiological Insights
The metabolic pathways and physiological effects of 1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol and its derivatives have been a subject of study, providing insights into their pharmacokinetics and mechanisms of action.
- Metabolism and Activation : Studies on the metabolism and activation pathways of related compounds offer insights into their biotransformation and potential therapeutic effects, as seen in studies involving P-glycoprotein activation and metabolism analysis using mass spectrometry techniques (Rocha-Pereira et al., 2019) (Lee et al., 2007).
Chemoreception and Ecology
The compound's derivatives play a role in chemoreception and ecological interactions, particularly in the context of pheromone communication in various species.
- Pheromone Communication : Derivatives of the compound have been identified as pheromone components in species such as the North American Cerambycid Beetle, highlighting its role in interspecies communication and ecological interactions (Diesel et al., 2017).
Eigenschaften
IUPAC Name |
1-(2,5-diphenylpyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17(2)23-15-20(25)16-24-21(18-9-5-3-6-10-18)13-14-22(24)19-11-7-4-8-12-19/h3-14,17,20,23,25H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGOIOUHKMXSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2481934.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2481935.png)


![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2481941.png)

![N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2481943.png)


![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2481950.png)


